Cas no 126911-69-1 (1-(3-methyl-3-phenylbutyl)piperazine)

1-(3-Methyl-3-phenylbutyl)piperazine is a piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a phenyl-substituted butyl chain linked to a piperazine ring, offering versatility as an intermediate in organic synthesis. The compound’s sterically hindered tertiary carbon adjacent to the phenyl group may influence its reactivity, making it useful for studying structure-activity relationships or as a building block for bioactive molecules. Its well-defined molecular framework allows for precise modifications, supporting the development of novel compounds in medicinal chemistry. The product is typically characterized by high purity and stability, ensuring reliability in research applications.
1-(3-methyl-3-phenylbutyl)piperazine structure
126911-69-1 structure
Product name:1-(3-methyl-3-phenylbutyl)piperazine
CAS No:126911-69-1
MF:C15H24N2
MW:232.364463806152
CID:6323065
PubChem ID:14649430

1-(3-methyl-3-phenylbutyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methyl-3-phenylbutyl)piperazine
    • 1-(3-methyl-3-phenylbutyl)-piperazine
    • GOQQBXUPHRKECR-UHFFFAOYSA-N
    • AKOS012265380
    • SCHEMBL9413953
    • 126911-69-1
    • EN300-1869181
    • Inchi: 1S/C15H24N2/c1-15(2,14-6-4-3-5-7-14)8-11-17-12-9-16-10-13-17/h3-7,16H,8-13H2,1-2H3
    • InChI Key: GOQQBXUPHRKECR-UHFFFAOYSA-N
    • SMILES: N1(CCNCC1)CCC(C)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.193948774g/mol
  • Monoisotopic Mass: 232.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 2.8

1-(3-methyl-3-phenylbutyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1869181-1.0g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
1g
$986.0 2023-05-26
Enamine
EN300-1869181-5.0g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
5g
$2858.0 2023-05-26
Enamine
EN300-1869181-0.1g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
0.1g
$867.0 2023-09-18
Enamine
EN300-1869181-10g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
10g
$4236.0 2023-09-18
Enamine
EN300-1869181-2.5g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
2.5g
$1931.0 2023-09-18
Enamine
EN300-1869181-10.0g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
10g
$4236.0 2023-05-26
Enamine
EN300-1869181-0.05g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
0.05g
$827.0 2023-09-18
Enamine
EN300-1869181-0.5g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
0.5g
$946.0 2023-09-18
Enamine
EN300-1869181-1g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
1g
$986.0 2023-09-18
Enamine
EN300-1869181-0.25g
1-(3-methyl-3-phenylbutyl)piperazine
126911-69-1
0.25g
$906.0 2023-09-18

Additional information on 1-(3-methyl-3-phenylbutyl)piperazine

Comprehensive Overview of 1-(3-methyl-3-phenylbutyl)piperazine (CAS No. 126911-69-1)

1-(3-methyl-3-phenylbutyl)piperazine (CAS No. 126911-69-1) is a specialized organic compound belonging to the piperazine derivative family. This compound has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. The piperazine core, combined with the 3-methyl-3-phenylbutyl side chain, offers a versatile scaffold for drug discovery and material science. Researchers are increasingly exploring its role in modulating biological pathways, particularly in neurological and metabolic studies.

In recent years, the demand for piperazine derivatives has surged, driven by their utility in synthesizing bioactive molecules. 1-(3-methyl-3-phenylbutyl)piperazine stands out due to its balanced lipophilicity and steric properties, making it a candidate for optimizing drug delivery systems. Its CAS number 126911-69-1 is frequently searched in academic databases, reflecting its relevance in modern chemistry. Users often inquire about its synthesis methods, solubility profiles, and safety data, highlighting the need for detailed technical resources.

The compound’s 3-phenylbutyl moiety contributes to its aromatic character, which is pivotal in interactions with biological targets. This feature aligns with current trends in structure-activity relationship (SAR) studies, where researchers aim to design molecules with enhanced efficacy and selectivity. Online queries often include terms like "piperazine-based drug design" and "CAS 126911-69-1 applications," underscoring its interdisciplinary appeal. Laboratories prioritize high-purity grades of this compound for reproducible results, emphasizing the importance of reliable suppliers.

From an industrial perspective, 1-(3-methyl-3-phenylbutyl)piperazine is investigated for its potential in agrochemicals and specialty chemicals. Its stability under varying pH conditions makes it suitable for formulations requiring prolonged shelf life. Environmental and regulatory compliance are also hot topics, with searches like "green synthesis of piperazine derivatives" gaining traction. The compound’s methyl-phenyl hybrid structure offers a middle ground between rigidity and flexibility, a sought-after trait in polymer science.

In conclusion, 1-(3-methyl-3-phenylbutyl)piperazine (CAS No. 126911-69-1) exemplifies the innovation driving contemporary chemical research. Its multifaceted applications—from pharmaceuticals to materials science—make it a subject of enduring interest. As the scientific community continues to explore its capabilities, this compound will likely remain a focal point in both academic and industrial settings.

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